MFCD01071496

Description

MFCD01071496 is a chemical compound identified by its MDL number, commonly used in coordination chemistry and catalysis. Such compounds are frequently employed as ligands or intermediates in synthetic chemistry due to their tunable electronic and steric properties .

Key properties inferred from similar compounds (Table 1):

- Molecular weight: ~200–250 g/mol (based on boronic acids and benzimidazoles in and ).

- Solubility: Moderately soluble in polar solvents (e.g., THF, DMF), as seen in synthesis protocols .

- Applications: Potential use in Suzuki-Miyaura cross-coupling reactions or pharmaceutical intermediates, given structural parallels to boronic acids and bioactive heterocycles .

Properties

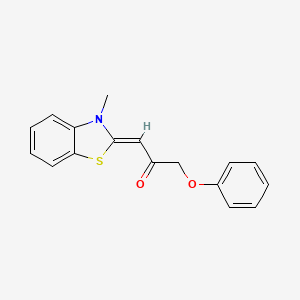

IUPAC Name |

(1Z)-1-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c1-18-15-9-5-6-10-16(15)21-17(18)11-13(19)12-20-14-7-3-2-4-8-14/h2-11H,12H2,1H3/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOPZFGZFOAVGH-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=CC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=C\C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD01071496 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic route typically includes:

Selection of Starting Materials: The choice of starting materials is crucial for the successful synthesis of this compound. Commonly used starting materials include specific organic compounds that can undergo a series of chemical transformations.

Reaction Conditions: The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a significant role in the synthesis. For instance, certain reactions may require elevated temperatures or specific solvents to proceed efficiently.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet the demand. The industrial production methods often involve:

Batch Processing: This method involves producing the compound in large batches, ensuring consistency and quality.

Continuous Processing: In some cases, continuous processing methods are employed to produce this compound more efficiently. This method allows for the continuous flow of reactants and products, optimizing production rates.

Chemical Reactions Analysis

Types of Reactions

MFCD01071496 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, resulting in new derivatives.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are employed to facilitate certain reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives with distinct properties.

Scientific Research Applications

MFCD01071496 has a wide range of applications in scientific research, including:

Chemistry: In chemistry, it is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.

Biology: In biological research, this compound is utilized in studies involving cellular processes and molecular interactions.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD01071496 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Binding to Molecular Targets: this compound can bind to specific proteins or enzymes, altering their activity and function.

Modulating Pathways: The compound can modulate various biochemical pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

Table 1: Inferred Properties of MFCD01071496

Comparison with Similar Compounds

Structural and Functional Analogues

Two structurally similar compounds were selected for comparison:

CAS 1046861-20-4 (MDL: MFCD13195646): A bromo-chlorophenyl boronic acid used in cross-coupling reactions .

CAS 56469-02-4 (MDL: MFCD02258901): A hydroxy-dihydroisoquinolinone with applications in medicinal chemistry .

Table 2: Comparative Analysis

Key Differences and Implications

- Structural differences: this compound and CAS 1046861-20-4 share a boronic acid backbone, enabling reactivity in cross-coupling reactions. In contrast, CAS 56469-02-4 is a nitrogen-containing heterocycle with hydrogen-bonding capacity, enhancing its role in drug design .

- Functional differences: Solubility: CAS 56469-02-4 exhibits higher aqueous solubility (0.69 mg/mL) due to its hydroxyl group, making it preferable for biological assays . Thermal stability: Boronic acids like this compound require inert atmospheres during synthesis, whereas dihydroisoquinolinones are stable under aerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.